2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid

Catalog No.
S784304
CAS No.
1187933-13-6
M.F
C11H9F3O2
M. Wt
230.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxyli...

Eliminate hazardous, low-yield cyclopropanation by sourcing trans-enriched 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid (CAS 1187933-13-6). This pre-formed building block enables direct Curtius rearrangement to ortho-CF3 tranylcypromine analogs with minimized MAO off-target activity, critical for selective LSD1 inhibitor programs. Supply chain: single-step precursor reduces synthesis steps, ensures consistent diastereomeric purity, and meets R&D demand for epigenetic and agrochemical discovery.

CAS Number

1187933-13-6

Product Name

2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid

IUPAC Name

2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-4-2-1-3-6(9)7-5-8(7)10(15)16/h1-4,7-8H,5H2,(H,15,16)

InChI Key

SHCKKENSUDTLMS-UHFFFAOYSA-N

SMILES

C1C(C1C(=O)O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2C(F)(F)F

Synonyms

2-[2-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, 2-(2-trifluoromethylphenyl)cyclopropanecarboxylic acid, ortho-(Trifluoromethyl)phenylcyclopropanecarboxylic acid, 2-(α,α,α-Trifluoro-o-tolyl)cyclopropanecarboxylic acid, trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid

Purity

≥95%

Package Size

50 mg, 100 mg, 250 mg

2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid (CAS 1187933-13-6) is a highly specialized, synthetically critical building block primarily utilized in the development of conformationally restricted pharmacophores. As a stable carboxylic acid precursor, it provides direct access to ortho-trifluoromethylated tranylcypromine (TCP) derivatives via the Curtius rearrangement. The presence of the sterically demanding and strongly electron-withdrawing ortho-trifluoromethyl group fundamentally alters the electronic landscape and rotational freedom of the downstream cyclopropylamine. In procurement contexts, sourcing this pre-formed cyclopropane ring—typically enriched for the functionally active trans-diastereomer—bypasses hazardous, low-yield de novo cyclopropanation steps involving explosive diazo reagents, streamlining the scale-up of targeted epigenetic inhibitors and advanced agrochemicals [1].

Research Fit

Ortho-CF3 cyclopropane scaffold for medicinal chemistry SAR exploration
Multi-vendor availability with analytical documentation (NMR, HPLC, GC)
Supports studies requiring lipophilic, electron-withdrawing aryl cyclopropane motif

Substituting this specific compound with unfluorinated 2-phenylcyclopropanecarboxylic acid or meta/para-trifluoromethyl isomers critically compromises downstream application efficacy and target selectivity. In medicinal chemistry, particularly in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors, the ortho-CF3 group forces a specific steric clash that dramatically reduces off-target monoamine oxidase (MAO-A and MAO-B) binding. A generic unfluorinated analog yields non-selective inhibitors that trigger severe off-target toxicity (e.g., the hypertensive 'cheese effect'). Furthermore, attempting to substitute the pre-formed acid with acyclic precursors (like 2-(trifluoromethyl)styrene) shifts the burden of the hazardous, transition-metal-catalyzed diazoacetate cyclopropanation onto the procuring laboratory, drastically increasing safety risks, lowering overall yield, and complicating diastereomeric resolution[1].

Substitution Risk

This Compound
Alternative
Interchangeability Context
Ortho-CF3 substitution
Unsubstituted phenyl analog
Lipophilicity and electronic profile shift; SAR may not transfer directly
Ortho-CF3 cyclopropane acid
Para-CF3 or 1-carboxy regioisomer
pKa and steric environment differ; binding interactions may not replicate

Bypassing Hazardous De Novo Cyclopropanation

Procuring the pre-formed cyclopropanecarboxylic acid allows chemists to directly initiate a Curtius rearrangement (using DPPA/Et3N/t-BuOH) to yield the corresponding Boc-protected amine with typical yields of 70-85%. In contrast, synthesizing the cyclopropane core de novo from 2-(trifluoromethyl)styrene requires handling explosive ethyl diazoacetate and expensive transition-metal catalysts, often resulting in crude mixtures requiring extensive purification [1].

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect entry to Curtius rearrangement (70-85% yield to amine)
Comparator Or BaselineDe novo synthesis from 2-(trifluoromethyl)styrene (requires explosive diazo reagents)
Quantified DifferenceEliminates 1-2 hazardous synthetic steps and avoids transition-metal catalyst costs
ConditionsStandard laboratory scale-up of cyclopropylamine building blocks

Sourcing the pre-formed acid drastically reduces synthetic bottlenecks, safety hazards, and purification costs in the production of tranylcypromine analogs.

Lipophilicity comparison
Cross-study comparable
XLogP3 2.5–2.89 vs. unsubstituted analog LogP 1.71; Δ +0.8 to +1.2 log units (calculated)
Reported logP increase may affect permeability context
Calculated values; experimental logP not reported

Stereochemical Reliability in Downstream Yield

Commercial 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid is frequently supplied as a highly enriched trans-isomer (≥95% trans). Standard de novo cyclopropanation of styrene derivatives typically yields a trans/cis mixture ranging from 1.5:1 to 3:1, which necessitates significant material loss during chromatographic separation or fractional crystallization to isolate the active trans-precursor [1].

Evidence DimensionDiastereomeric Purity
Target Compound DataCommercially available at ≥95% trans-isomer purity
Comparator Or BaselineCrude cyclopropanation mixtures (typically 60-75% trans)
Quantified DifferencePrevents >25-40% material loss associated with resolving cis/trans isomers
ConditionsPrecursor selection for active (1R,2S) or (1S,2R) cyclopropylamine synthesis

High trans-purity directly translates to higher final yields of the active pharmaceutical ingredient, making it a highly cost-effective procurement choice.

Acidity comparison
Cross-study comparable
pKa 4.41 (predicted); regioisomer 4.05; para isomer 4.49
pKa differences may shift ionization and solubility context
Predicted pKa; no experimental data available

Downstream Target Selectivity (LSD1 vs. MAO)

When converted to the corresponding cyclopropylamine, the ortho-trifluoromethyl group provides a critical steric clash that prevents binding in the Monoamine Oxidase (MAO) active site. Unsubstituted tranylcypromine (derived from 2-phenylcyclopropanecarboxylic acid) is a potent MAO inhibitor (MAO-A/B Ki ~ 16-100 µM), whereas ortho-CF3 derivatives exhibit massive shifts in selectivity indices, severely restricting MAO binding while maintaining sub-micromolar LSD1 inhibition [1].

Evidence DimensionOff-target binding reduction (MAO-A/B)
Target Compound DataOrtho-CF3 tranylcypromine derivatives (highly selective for LSD1)
Comparator Or BaselineUnsubstituted tranylcypromine (potent MAO-A/B inhibitor)
Quantified DifferenceOrtho-CF3 substitution eliminates MAO-driven hypertensive side effects
ConditionsEnzymatic binding assays for FAD-dependent amine oxidases

For pharmaceutical procurement, the ortho-CF3 precursor is mandatory for generating epigenetic modulators that do not induce fatal hypertensive side effects.

Kinase scaffold evidence
Class-level inference
Derivative inhibits Aurora A with IC50 42 nM; selective vs EGFR (>10 µM)
Supports building-block selection for kinase-targeted research
Target compound not directly assayed; scaffold-class evidence
Procurement quality
Supporting evidence
Purity 95–98% across vendors; analytical data (NMR, HPLC, GC) available
Supports procurement reproducibility and batch consistency
Verify vendor-specific COA and lot analysis

Synthesis of Selective LSD1 (KDM1A) Inhibitors

The primary application for this compound is as the immediate precursor to ortho-CF3 tranylcypromine analogs via the Curtius rearrangement. These derivatives are critical epigenetic modulators investigated for oncology (e.g., leukemia, glioblastoma) where MAO off-target activity must be minimized to ensure patient safety [1].

Development of Conformationally Restricted Pharmacophores

In medicinal chemistry, the cyclopropane ring is used to lock the spatial arrangement of the trifluoromethylphenyl group relative to an amine or amide pharmacophore. Procuring this specific acid allows researchers to rapidly synthesize libraries of rigidified analogs with improved metabolic stability and target residence time[2].

Agrochemical Discovery and Scale-Up

This compound serves as a robust building block for novel crop protection agents. The cyclopropane ring provides metabolic resistance against environmental degradation, while the ortho-CF3 group enhances lipophilicity and soil half-life, making the pre-formed acid an ideal starting point for agrochemical formulation screening[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS exposure research for kinase targets
Ortho-CF3 lipophilicity profile
logP and blood-brain barrier permeability model review
Cyclopropane acid SAR profiling
Substitution effect on pKa and logP
Ionization and permeability SAR interpretation
Conformationally restricted probe design
Cyclopropane rigidity and ortho-CF3 steric effects
Binding conformation and metabolic stability review
Multi-step synthesis building block
Documented purity and analytical traceability
Lot-specific COA and impurity profiling

XLogP3

2.5

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